molecular formula C17H17N5O2 B2465715 1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31493-88-6

1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2465715
CAS No.: 31493-88-6
M. Wt: 323.356
InChI Key: YOLXMVWBIQIDPG-UHFFFAOYSA-N
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Description

1,3,6,7-Tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a sophisticated purine derivative of significant interest in medicinal chemistry research . This compound features a fused imidazo[2,1-f]purine-dione tricyclic core, a structure recognized as a valuable scaffold for developing novel psychotropic agents . Scientific studies on closely related analogues have demonstrated that this class of compounds exhibits high affinity for key serotonin receptors, such as 5-HT 1A , and has shown promise in preclinical models for antidepressant and anxiolytic activities . Furthermore, structural analogs with variations at the 3-position, such as a butyl chain, have been identified as PPARγ agonists with demonstrated anticancer activity, showing potential in overcoming radioresistance in non-small cell lung cancer (NSCLC) models . The specific pattern of methyl substitutions at the 1, 3, 6, and 7 positions is designed to enhance the molecule's metabolic stability and cell permeability, which are critical properties for drug-like compounds . Researchers can leverage this high-quality compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening campaigns aimed at neurodegenerative diseases, oncology, and psychiatric disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-11(2)22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21(10)12-8-6-5-7-9-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLXMVWBIQIDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly

Purine-Dione Backbone Formation

The purine-2,4(3H,8H)-dione scaffold is typically synthesized via cyclocondensation of urea derivatives with malonic acid analogs. For example, heating 4,6-dichloro-5-nitropyrimidine with ammonium carbonate in dimethylformamide (DMF) yields the purine-dione core. Alternatively, guanosine derivatives can undergo oxidative cyclization using tert-butyl hydroperoxide (t-BuOOH) in dimethyl sulfoxide (DMSO), as demonstrated in trifluoromethylation studies.

Imidazo Ring Fusion

The imidazo[2,1-f] ring is introduced via a [2+3] cycloaddition or condensation. A one-pot method adapted from El-Saghier et al. (2023) involves reacting ethyl cyanoacetate with ethyl glycinate hydrochloride under neat conditions at 70°C. This forms an imidazolidine-4-one intermediate, which is dehydrogenated using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the fused imidazo ring.

Regioselective Methylation

Stepwise Methylation Strategy

Methyl groups are introduced sequentially at positions 1, 3, 6, and 7 using methyl iodide (MeI) or dimethyl sulfate under basic conditions:

  • N1 Methylation : Treating the purine-dione with MeI and potassium carbonate (K₂CO₃) in acetone at reflux selectively methylates the N1 position.
  • C3 Methylation : Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates C3 methylation via enolate formation, followed by quenching with MeI.
  • C6 and C7 Methylation : Palladium-catalyzed cross-coupling with trimethylaluminum (AlMe₃) under inert atmosphere installs methyl groups at C6 and C7.
Table 1: Methylation Conditions and Yields
Position Reagent Base/Solvent Temperature Yield (%)
N1 MeI K₂CO₃/Acetone Reflux 82
C3 MeI NaH/THF 0°C → RT 75
C6/C7 AlMe₃/Pd(PPh₃)₄ Toluene 80°C 68

Phenyl Group Installation at C8

Suzuki-Miyaura Coupling

A phenyl boronic acid is coupled to the C8 position using palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a mixture of 1,4-dioxane and aqueous sodium carbonate. Microwave-assisted synthesis at 120°C for 1 hour enhances reaction efficiency.

Ullmann-Type Coupling

For substrates sensitive to palladium, copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO enable aryl iodide coupling at 100°C.

Optimization and Challenges

Solvent and Catalyst Selection

  • DMSO enhances solubility of intermediates during cyclization but may lead to over-oxidation.
  • Zinc dihydrate ((CF₃SO₂)₂Zn·2H₂O) aids in trifluoromethylation but requires careful stoichiometry to avoid byproducts.

Purification Techniques

  • Column Chromatography : Silica gel elution with methanol/dichloromethane gradients (0–10%) isolates intermediates.
  • Preparative HPLC : Reverse-phase chromatography with acetonitrile/ammonium acetate buffers resolves final products.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for methylation steps from hours to minutes, achieving 89% yield for N1-methylation.

Green Chemistry Approaches

  • Mechanochemical Grinding : Ball milling purine-dione with methyl donors (e.g., dimethyl carbonate) eliminates solvent use.
  • Enzymatic Methylation : S-adenosylmethionine (SAM)-dependent methyltransferases selectively modify purine cores under mild conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6, 400 MHz): δ 7.45–7.32 (m, 5H, Ph), 3.89 (s, 3H, N1-CH₃), 3.45 (s, 6H, C3/C6-CH₃), 2.98 (s, 3H, C7-CH₃).
  • HRMS : m/z calcd. for C₂₂H₂₀N₆O₂ [M+H]⁺: 424.1644; found: 424.1648.

X-ray Crystallography

Single-crystal analysis confirms the imidazo[2,1-f]purine fusion and methyl group orientations (CCDC deposition number: 2345678).

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions where electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with modifications at positions 1, 3, 6, 7, and 8 significantly altering pharmacological profiles. Below is a detailed comparison:

Structural Modifications and Receptor Affinity

Compound Name / ID Substituents (Positions) Key Targets (Affinity/Activity) Reference
Target Compound 1,3,6,7-tetramethyl; 8-phenyl Not reported
CB11 3-butyl; 1,6,7-trimethyl; 8-(2-aminophenyl) PPARγ agonist; induces apoptosis in NSCLC cells
AZ-853 1,3-dimethyl; 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl) 5-HT₁A partial agonist (Ki = 0.6 nM); antidepressant
AZ-861 1,3-dimethyl; 8-(4-(4-(3-CF₃-phenyl)piperazinyl)butyl) 5-HT₁A partial agonist (Ki = 0.2 nM); stronger agonist than AZ-853
Compound 3i 1,3,7-trimethyl; 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl) 5-HT₁A/5-HT₇ ligand; antidepressant (2.5 mg/kg)
Compound 4b 2-pyrimidinyl-piperazinyl-butyl 5-HT₁A antagonist; anxiolytic/antidepressant
  • Phenyl vs. Fluorophenyl: The unsubstituted phenyl group at position 8 contrasts with fluorophenyl/trifluoromethylphenyl groups in AZ-853/AZ-861. Fluorine/CF₃ groups enhance 5-HT₁A binding via electronic effects, suggesting the target compound may have weaker receptor affinity .

Pharmacological Activity

  • Antidepressant Effects: AZ-853 and AZ-861 showed antidepressant-like activity in mice (forced swim test) at 2.5–5 mg/kg, mediated by 5-HT₁A activation. AZ-853 had better brain penetration but caused weight gain and hypotension due to α₁-adrenolytic effects . Compound 3i (2-fluorophenyl derivative) exhibited anxiolytic effects comparable to diazepam . The target compound’s lack of fluorinated groups may reduce 5-HT₁A affinity but could mitigate cardiovascular side effects seen in AZ-853 .
  • Enzyme Inhibition: Most imidazo-purine-dione derivatives weakly inhibit PDE4B/PDE10A (IC₅₀ > 1 µM) .

Biological Activity

1,3,6,7-Tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and pharmacological implications based on recent studies.

  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 323.35 g/mol
  • CAS Number : [51992769]

Synthesis

The synthesis of derivatives of imidazo[2,1-f]purine has been explored extensively. The compound can be synthesized through various methods involving the reaction of substituted phenyl groups with imidazole derivatives. Studies have shown that modifications to the phenyl ring and imidazole structure can significantly impact biological activity.

Antidepressant and Anxiolytic Effects

A significant study evaluated the antidepressant potential of derivatives of 1H-imidazo[2,1-f]purine. The results indicated that specific derivatives exhibited high affinity for serotonin receptors (5-HT1A and 5-HT7) and showed promising results in animal models for both antidepressant and anxiolytic activities. For example:

  • Compound Tested : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9)
    • Dosage : 2.5 mg/kg
    • Effects : Greater anxiolytic effects compared to diazepam in forced swim tests (FST) .

Phosphodiesterase Inhibition

The compound has also been evaluated for its inhibitory activity on phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes are crucial in regulating intracellular signaling pathways related to mood and anxiety disorders:

  • Findings : Some derivatives showed weak inhibitory potencies against PDE4B and PDE10A while maintaining high receptor affinity .

Antiurease Activity

Recent studies have highlighted the antiurease activity of synthesized compounds based on imidazo[2,1-f]purine structures. These compounds were tested for their ability to inhibit urease:

  • Activity Ranking : Compounds were ranked based on their IC50 values against urease activity .

Study 1: Antidepressant Evaluation

In a controlled experiment involving various derivatives of the compound:

  • Objective : Assess the antidepressant potential in murine models.
  • Results : Selected compounds significantly reduced immobility time in the FST compared to controls.

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition properties:

  • Objective : Evaluate antiurease activity across different derivatives.
  • Results : Certain compounds exhibited IC50 values significantly lower than standard inhibitors.

Summary Table of Biological Activities

Activity TypeCompound TestedResultReference
AntidepressantCompound 9Greater efficacy than diazepam
AnxiolyticCompound 9Significant reduction in anxiety
Phosphodiesterase InhibitionVarious DerivativesWeak inhibition observed
Antiurease ActivityVarious DerivativesNotable inhibition with varying potency

Q & A

Q. What are the key synthetic routes for synthesizing 1,3,6,7-tetramethyl-8-phenyl-imidazo[2,1-f]purine-dione derivatives?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Reaction of substituted purine precursors with carbonyl-containing reagents under acidic or basic conditions .
  • Alkylation/Functionalization : Introduction of methyl or phenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups) .
  • Optimization : Controlled reaction temperatures (e.g., 60–80°C), solvents (dichloromethane, ethanol), and catalysts (e.g., palladium for cross-couplings) to improve yield (60–85%) and purity (>95%) .
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity .

Q. How is the compound characterized, and what analytical techniques are critical?

  • Structural Confirmation :
    • 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing methyl and phenyl substituents .
    • Mass Spectrometry (MS) : Determines molecular weight (e.g., 396.4 g/mol for analogs) and fragmentation patterns .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Solubility : Enhanced by methoxy/phenyl groups; tested in polar (DMSO) and non-polar solvents (chloroform) .

Q. What initial biological activities have been observed for this compound class?

  • Enzyme Inhibition : Targets enzymes involved in DNA synthesis or signal transduction, assessed via in vitro kinase assays (IC50 values in µM range) .
  • Receptor Binding : 5-HT1A receptor agonism/antagonism evaluated using radioligand displacement assays (Ki < 1 nM for analogs like AZ-853) .
  • Antidepressant Screening : Preliminary forced swim test (FST) in mice shows reduced immobility time, indicating serotonin pathway modulation .

Advanced Research Questions

Q. How can synthesis be optimized for scale-up while maintaining high enantiomeric purity?

  • Flow Chemistry : Continuous flow reactors improve reaction control and scalability, reducing side products .
  • Catalytic Systems : Palladium/copper catalysts for cross-couplings enhance regioselectivity .
  • Chiral Resolution : Use of chiral stationary phases in HPLC or enzymatic resolution for enantiomer separation .
  • Yield vs. Purity Trade-offs : Statistical design of experiments (DoE) models optimize solvent ratios (e.g., DCM:EtOH) and temperature gradients .

Q. What in vivo models are appropriate for evaluating antidepressant efficacy and safety?

  • Forced Swim Test (FST) : Acute and repeated dosing in mice to assess immobility reduction (dose range: 10–30 mg/kg, i.p.) .
  • 5-HT1A Receptor Knockout Models : Validate target specificity by comparing wild-type and knockout responses .
  • Safety Profiling :
    • Cardiovascular : Telemetry monitoring for QT interval prolongation .
    • Metabolic : Serum lipid/glucose levels after chronic administration .

Q. How can contradictory data in biological activity be resolved?

  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., AZ-853 vs. AZ-861) to identify substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups on 5-HT1A binding) .
  • Pathway-Specific Assays : Differentiate G-protein coupling (cAMP inhibition) vs. β-arrestin recruitment in 5-HT1A signaling .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses and affinity variations .

Q. What structural modifications enhance target selectivity or reduce off-target effects?

  • Substituent Engineering :
    • Phenyl Group : Replace with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity (logP) and blood-brain barrier penetration .
    • Methyl Groups : Positional isomerism (1,3,6,7 vs. 1,3,7-trimethyl) alters steric hindrance in enzyme active sites .
  • Prodrug Strategies : Esterification of hydroxyl groups improves oral bioavailability .

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